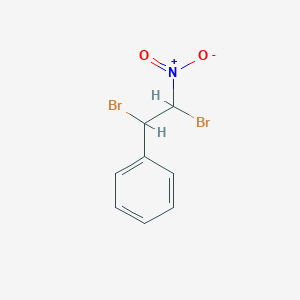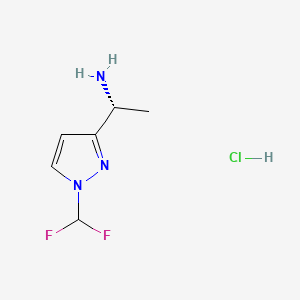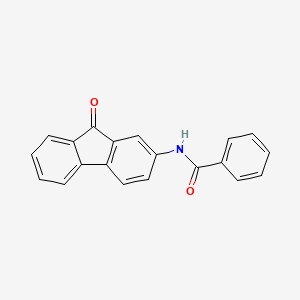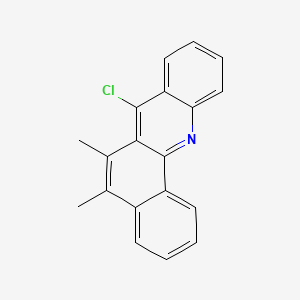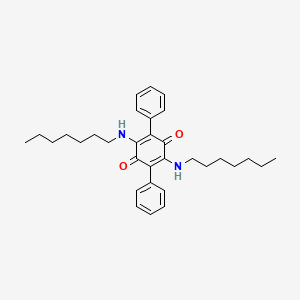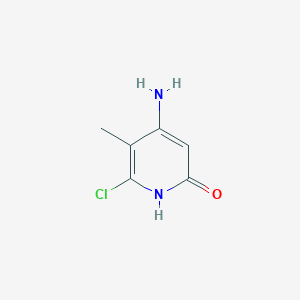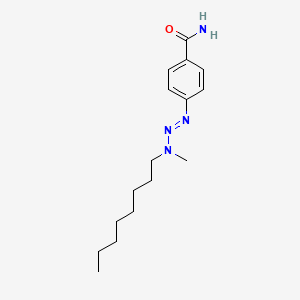
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- is an organic compound with the molecular formula C₁₆H₂₆N₄O and a molecular weight of 290.404 g/mol . This compound is characterized by the presence of a benzamide group attached to a triazenyl moiety, which includes a methyl and an octyl group. It is known for its applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- typically involves the reaction of N-methyl octylamine with p-aminobenzamide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: N-methyl octylamine and p-aminobenzamide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Quality Control: The product undergoes rigorous purification and quality control to meet industrial standards.
化学反应分析
Types of Reactions
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazenyl group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- involves its interaction with molecular targets such as DNA and proteins. The triazenyl group can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer research .
相似化合物的比较
Similar Compounds
- Benzamide, 4-(3,3-dimethyl-1-triazenyl)-N-(1-methylethyl)-
- Benzamide, N-(1-methylethyl)-4-(3-methyl-1-triazenyl)-
- Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)-
Uniqueness
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and octyl groups on the triazenyl moiety enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
66521-49-1 |
|---|---|
分子式 |
C16H26N4O |
分子量 |
290.40 g/mol |
IUPAC 名称 |
4-[[methyl(octyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C16H26N4O/c1-3-4-5-6-7-8-13-20(2)19-18-15-11-9-14(10-12-15)16(17)21/h9-12H,3-8,13H2,1-2H3,(H2,17,21) |
InChI 键 |
MTUACXRMFCGUJI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


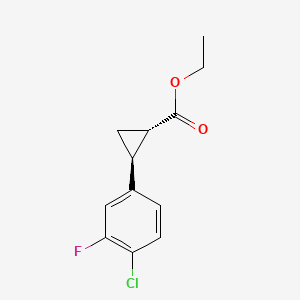
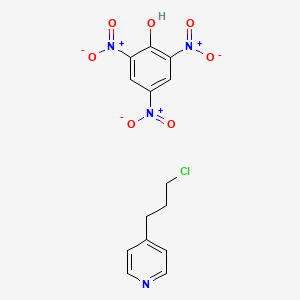
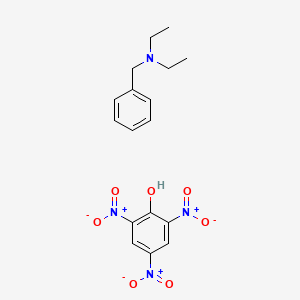
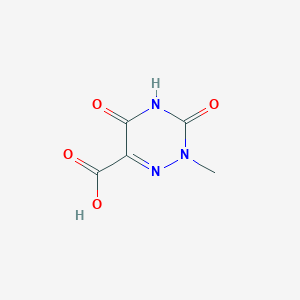
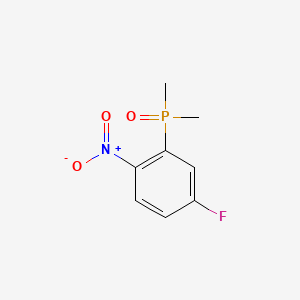
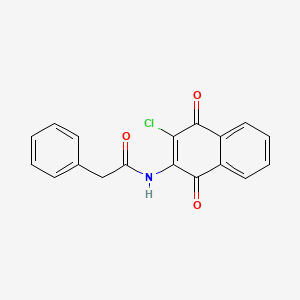
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
